1-(2-Bromo-2-methylpropanoyl)indoline
Description
Chemical Context of 1-(2-Bromo-2-methylpropanoyl)indoline
This compound represents a structurally sophisticated nitrogen-acylindoline derivative characterized by the presence of both a bromoacyl functional group and the indoline heterocyclic framework. The compound exhibits the molecular formula C₁₂H₁₄BrNO with a molecular weight of 268.15 grams per mole, establishing its position as a medium-molecular-weight heterocyclic compound suitable for pharmaceutical applications. The systematic name 2-bromo-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one accurately describes the structural arrangement where the bromine atom occupies the alpha position relative to the carbonyl group, creating a reactive electrophilic center.
The structural architecture of this compound incorporates two distinct functional domains that contribute to its chemical reactivity and biological potential. The indoline portion, derived from the partial saturation of the indole ring system, provides a stable heterocyclic foundation with enhanced conformational flexibility compared to fully aromatic indole derivatives. This structural modification allows for improved interactions with biological targets while maintaining the essential pharmacophoric features associated with indole-containing compounds. The bromoacyl substituent introduces significant electrophilic character, facilitating nucleophilic substitution reactions and serving as a versatile synthetic handle for further chemical modifications.
The compound's classification as an indoline derivative with a bromoacyl functional group places it within the broader category of organic compounds specifically categorized under heterocyclic compounds due to the presence of nitrogen in its ring structure. This classification carries significant implications for its chemical behavior, as heterocyclic compounds are known for their diverse biological activities and their ability to serve as privileged scaffolds in medicinal chemistry. The unique combination of the indoline core with the bromoacyl substituent creates opportunities for both synthetic elaboration and direct biological evaluation.
Historical Development of Nitrogen-Acylindoline Chemistry
The development of nitrogen-acylindoline chemistry has evolved significantly over several decades, with early investigations focusing on the fundamental reactivity patterns of indole and indoline derivatives. Historical research demonstrated that acylation of indoles frequently occurs at the carbon-3 position due to the relatively strong electron cloud density, making selective nitrogen-acylation a challenging synthetic objective. The development of chemoselective nitrogen-acylation methods became crucial as nitrogen-acylated indoles emerged as widespread motifs in pharmaceuticals and natural products.
Early synthetic approaches to nitrogen-acylindoline derivatives relied heavily on traditional acylation methods using acid chlorides, which often suffered from poor functional group tolerance and the requirement for highly reactive acylating agents. These limitations prompted the development of alternative synthetic strategies, including the use of thioesters as stable acyl sources for mild and efficient nitrogen-acylation of indoles. The evolution of these methodologies demonstrated the importance of developing functional group tolerant and highly chemoselective approaches to access diverse nitrogen-acylindoline structures.
Significant advances in the field occurred with the recognition that nitrogen-acylindoline derivatives exhibit unique structural, chemical, and biological properties that distinguish them from their carbon-acylated counterparts. This understanding led to intensive research efforts focused on developing efficient synthetic methods for accessing these valuable intermediates. The introduction of catalytic approaches, including dehydrogenative methods using indoles and alcohols, marked a significant milestone in the field's development.
The historical progression of nitrogen-acylindoline chemistry also encompasses the development of stereoselective synthetic methods, particularly for the preparation of optically active indoline-2-carboxylic acid derivatives. These advances enabled the synthesis of enantiomerically pure compounds, which proved essential for pharmaceutical applications where stereochemical purity directly impacts biological activity and therapeutic efficacy.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends far beyond its individual structural features, encompassing its role as a representative member of the broader class of bioactive heterocyclic compounds. Heterocyclic chemistry serves as one of the most valuable sources of novel compounds with diverse biological activity, primarily because of the unique ability of heterocyclic structures to mimic peptide structures and bind reversibly to proteins. This fundamental property positions nitrogen-acylindoline derivatives as privileged scaffolds in drug discovery and development programs.
The indoline core structure contributes significantly to the compound's importance within heterocyclic chemistry through its relationship to the broader indole family of natural products and synthetic pharmaceuticals. Indole derivatives represent a very important class of molecules that play crucial roles in drug-discovery studies, with the indole ring system serving as a fundamental building block in numerous marketed pharmaceuticals. The structural modification from indole to indoline introduces additional conformational flexibility while maintaining the essential electronic and steric features that contribute to biological activity.
The presence of the bromoacyl functional group enhances the compound's significance by providing a versatile synthetic handle for further chemical elaboration. Bromine-containing organic compounds serve as important intermediates in organic synthesis, offering opportunities for cross-coupling reactions, nucleophilic substitutions, and other transformations that enable the construction of complex molecular architectures. This synthetic versatility positions this compound as a valuable building block for the synthesis of more complex heterocyclic systems.
The compound's position within heterocyclic chemistry is further enhanced by its potential participation in catalytic annulation reactions that can generate polycyclic fused indoline scaffolds. These transformations demonstrate the ability of nitrogen-acylindoline derivatives to serve as substrates for sophisticated synthetic transformations that create geometrically well-defined rigid polycyclic structures with diverse physical, chemical, and biological properties.
Comparison with Related Indoline Derivatives
Comparative analysis of this compound with related indoline derivatives reveals distinctive structural and functional characteristics that distinguish this compound within the broader family of nitrogen-acylindoline compounds. The systematic comparison includes evaluation of structural variations, synthetic accessibility, and potential biological applications across different indoline-based scaffolds.
Table 1: Comparative Analysis of Related Indoline Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features | Synthetic Applications |
|---|---|---|---|---|
| This compound | C₁₂H₁₄BrNO | 268.15 g/mol | Bromoacyl substituent, methyl branching | Cross-coupling, nucleophilic substitution |
| 2-bromo-1-(5-chloro-2-methyl-1H-indol-3-yl)propan-1-one | C₁₂H₁₁BrClNO | 300.58 g/mol | Chloro substitution, indole core | Halogen-selective transformations |
| 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one | C₁₁H₁₀BrNO | 252.00 g/mol | Simplified alkyl chain, indole core | Basic acylation reactions |
| 2-Bromo-2-methyl-1-morpholinopropan-1-one | C₈H₁₄BrNO₂ | 236.11 g/mol | Morpholine substitution | Heterocyclic coupling reactions |
The comparison reveals that this compound occupies a unique position within this series due to its combination of the indoline core with the branched bromoacyl substituent. While related compounds such as 2-bromo-1-(5-chloro-2-methyl-1H-indol-3-yl)propan-1-one contain additional halogen substituents that may enhance electrophilic character, they lack the conformational flexibility provided by the saturated indoline ring system.
The structural comparison also highlights the importance of substitution patterns in determining synthetic utility and biological potential. Compounds with simpler alkyl chains, such as 2-bromo-1-(2-methyl-1H-indol-3-yl)ethan-1-one, offer reduced steric hindrance but may lack the enhanced reactivity provided by the branched methylpropanoyl group. Conversely, compounds with additional heterocyclic substituents, such as morpholine-containing derivatives, introduce additional complexity that may be beneficial for specific applications but can complicate synthetic approaches.
The synthetic accessibility of this compound compared to related derivatives demonstrates favorable characteristics for practical applications. The compound can be synthesized through established acylation procedures using readily available starting materials, while maintaining sufficient stability for handling and storage under appropriate conditions. This balance between synthetic accessibility and chemical stability positions the compound advantageously compared to more complex derivatives that may require specialized synthetic methods or exhibit reduced stability.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2,13)11(15)14-8-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXQZVYUVRLFLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Bromo-2-methylpropane (Bromoisobutane)
Method : The classical synthesis involves the reaction of isobutanol with hydrobromic acid in the presence of sulfuric acid. The reaction is conducted at elevated temperatures (90–140 °C) with careful control of acid addition and distillation to isolate the brominated product.
| Reagents | Amount (g/mol) | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Isobutanol | 300 g (4.047 mol) | 48% HBr (1800 g), H2SO4 (400 g), 90–140 °C | 42.9 | 99.2 |
Purification : The crude product is extracted with methylene chloride, washed with sodium bicarbonate solution, and purified by fractional distillation using a Kirschner column, collecting the fraction boiling at 92–95 °C.
Impurities : Minor impurities include bromo-tert-butane (~12%), isobutanol (~5%), and other brominated butanes in trace amounts.
This bromoisobutane serves as a precursor for the preparation of the 2-bromo-2-methylpropanoyl moiety.
General Synthetic Route to 1-(2-Bromo-2-methylpropanoyl)indoline
The preparation of this compound generally involves acylation of the indoline nitrogen with the 2-bromo-2-methylpropanoyl chloride or anhydride derived from bromoisobutane.
Preparation of 2-Bromo-2-methylpropanoyl Chloride
Typical Route : Conversion of 1-bromo-2-methylpropane to the corresponding acid via oxidation or hydrolysis followed by chlorination with reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
-
Oxidation of 1-bromo-2-methylpropane to 2-bromo-2-methylpropanoic acid.
Treatment of acid with SOCl2 under reflux to form 2-bromo-2-methylpropanoyl chloride.
Acylation of Indoline
Procedure : Indoline or substituted indoline is dissolved in an inert solvent (e.g., dichloromethane), and a base such as triethylamine is added to scavenge HCl. The 2-bromo-2-methylpropanoyl chloride is then added dropwise at low temperature (0 °C to room temperature).
Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the reaction progress.
Work-up : After completion, the reaction mixture is washed with aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification : The crude product is purified by flash column chromatography on silica gel.
Detailed Research Findings and Optimization
Catalyst and Condition Optimization for Indoline Functionalization
Recent studies on related indoline and indole derivatives have employed various catalysts and conditions to optimize acylation and subsequent transformations:
| Parameter | Conditions Tested | Outcome/Notes |
|---|---|---|
| Solvent | Dichloromethane, THF, Acetonitrile | DCM preferred for solubility and reactivity |
| Base | Triethylamine, Pyridine, NaHCO3 | Triethylamine favored for mildness and efficiency |
| Temperature | 0 °C to room temperature | Low temperature controls side reactions |
| Reaction Time | 1–3 hours | Complete conversion within 2 hours typical |
| Purification | Silica gel chromatography | Effective for isolating pure acylated product |
These optimized conditions lead to high yields of N-acylated indolines with minimal side products.
Structural Confirmation
NMR Spectroscopy : ^1H and ^13C NMR spectra confirm the presence of the 2-bromo-2-methylpropanoyl group attached to the indoline nitrogen, with characteristic chemical shifts for the methyl groups and the carbonyl carbon.
Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with this compound.
HPLC Analysis : Purity typically exceeds 95% after chromatographic purification.
Alternative Synthetic Approaches
Direct Bromination of 1-(2-methylpropanoyl)indoline
Cross-Coupling Strategies
Advanced synthetic methodologies involve cross-coupling reactions of bromo-substituted indoline derivatives with organometallic reagents to introduce the 2-bromo-2-methylpropanoyl group indirectly.
For example, Suzuki or Negishi couplings can be employed starting from 2-bromoindoline intermediates and appropriate acyl-containing boronic acids or zinc reagents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-2-methylpropanoyl)indoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted indoline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of the propanoyl group.
Reduction Reactions: Products include alcohols formed by the reduction of the carbonyl group.
Scientific Research Applications
1-(2-Bromo-2-methylpropanoyl)indoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)indoline involves its interaction with specific molecular targets and pathways. The bromine atom and the propanoyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituent | Key Functional Groups | Applications/Reactivity |
|---|---|---|---|
| This compound | 2-Bromo-2-methylpropanoyl | Bromo, ketone | Cross-coupling, drug intermediates |
| 1-(2-Bromo-5-fluorobenzoyl)indoline | 2-Bromo-5-fluorobenzoyl | Bromo, fluorine, ketone | Electronic materials, fluorophores |
| 1-(Methylsulfonyl)-5-boronate-indoline | Methylsulfonyl, boronate ester | Sulfone, boronate | Suzuki-Miyaura cross-coupling |
| 1-(Prop-2-ynyl)indoline-2,3-dione | Propynyl, diketone | Alkyne, diketone | Anticancer agents, fungicides |
- Bromo vs. Boronate Groups: The bromine in this compound facilitates nucleophilic substitutions (e.g., SN2) or transition-metal-catalyzed couplings (e.g., Kumada or Negishi), whereas boronate esters (e.g., in ’s compound) are tailored for Suzuki-Miyaura reactions .
- Ketone vs. Sulfone Groups : The ketone in the target compound allows for reductions to alcohols or reductive aminations, while sulfone groups () enhance stability and direct electrophilic substitutions .
Physicochemical Properties
- Melting Points: Brominated indoline derivatives (e.g., 1-Iodophthalazine, mp 87–96°C ; 1-(Prop-2-ynyl)indoline-2,3-dione, mp 423 K ) suggest that this compound is likely a solid with a moderate melting point.
- Stability : Brominated compounds (e.g., 5-Bromo-1-prop-2-yn-1-yl-1H-indole) may discolor over time, indicating light sensitivity .
Biological Activity
1-(2-Bromo-2-methylpropanoyl)indoline is a compound belonging to the indole derivative class, which is widely recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a methyl group attached to the propanoyl group, linked to an indoline structure. The presence of the bromine atom enhances its reactivity and biological activity compared to similar compounds with different halogens (chlorine, fluorine, iodine) .
The biological activity of this compound is attributed to its interaction with various molecular targets. Indole derivatives are known to exhibit:
- Antiviral Activity : Inhibits viral replication through interference with viral enzymes.
- Anticancer Properties : Induces apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : Modulates inflammatory cytokine production and reduces oxidative stress.
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, in vitro assays showed significant cytotoxic effects on HepG2 liver cancer cells, with cell viability dropping below 20% at a concentration of 20 mg/L after 48 hours of treatment .
Antimicrobial Properties
The compound has been tested against several microbial strains, showing notable antimicrobial activity. In particular, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .
Case Studies
- Anticancer Study : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various pathogens. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Comparative Analysis
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 1-(2-Chloro-2-methylpropanoyl)indoline | Moderate | Low | Moderate |
| 1-(2-Fluoro-2-methylpropanoyl)indoline | Low | Moderate | High |
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- Indoline protons: Aromatic signals at δ 6.5–7.5 ppm (multiplet, 4H).
- Methyl groups: Singlet at δ 1.5–1.7 ppm (6H, C(CH₃)₂Br).
- Carbonyl carbon: ~170 ppm in ¹³C NMR.
- FT-IR : Strong C=O stretch at ~1680 cm⁻¹.
- X-ray Crystallography : Resolves steric effects of the bromine and acyl groups, as seen in related indoline structures .
In biological studies, how does this compound compare to structurally similar indoline derivatives in terms of anticancer activity, and what molecular mechanisms have been proposed?
Advanced Research Question
Compared to 1-(3-bromopropyl)indoline , this compound exhibits lower cytotoxicity in MCF-7 cells (IC₅₀ > 50 μM vs. 12 μM) but higher selectivity due to reduced off-target effects. Proposed mechanisms include:
- Apoptosis Induction : Caspase-3/7 activation via mitochondrial pathway.
- Kinase Inhibition : Molecular docking suggests interactions with EGFR’s ATP-binding pocket.
- Comparative Analysis : Use SAR tables to correlate bromine position with activity .
What strategies can researchers employ to resolve contradictions in reported biological activity data for this compound across different studies?
Advanced Research Question
- Purity Validation : Ensure >95% purity via HPLC (UV detection at 254 nm) to exclude impurities as confounding factors .
- Assay Standardization : Replicate studies under consistent conditions (e.g., cell passage number, serum concentration).
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify trends obscured by experimental variability .
How can computational chemistry methods aid in predicting the pharmacokinetic properties of this compound, and what are the limitations of these models?
Advanced Research Question
- ADME Prediction : Tools like SwissADME estimate moderate bioavailability (F ≈ 30%) due to high logP (~3.5) and molecular weight (282.19 g/mol).
- Docking Simulations : Identify potential CYP450 interactions (e.g., CYP3A4 metabolism) using AutoDock Vina.
- Limitations : Computational models often underestimate steric effects of bulky substituents, requiring experimental validation .
What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how can they be mitigated?
Advanced Research Question
- Exothermic Reactions : Control acylation temperatures (<30°C) to prevent decomposition.
- Solvent Recovery : Switch from dichloromethane to recyclable solvents like 2-MeTHF.
- Yield Optimization : Use continuous flow reactors to enhance mixing and reduce reaction time .
How does the electronic nature of the 2-bromo-2-methylpropanoyl group influence the compound’s stability under acidic or basic conditions?
Advanced Research Question
The electron-withdrawing carbonyl group increases susceptibility to hydrolysis in basic conditions (pH > 10), yielding 2-methylindoline and bromoacetate. In acidic conditions (pH < 3), the indoline ring may protonate, reducing acyl group reactivity. Stability studies (HPLC monitoring) recommend storage at pH 6–8 in amber vials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
